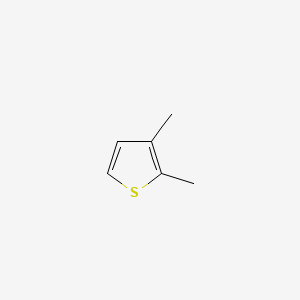

2,3-Dimethylthiophene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-dimethylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S/c1-5-3-4-7-6(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYUMXXOAYSFOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212550 | |

| Record name | 2,3-Dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,3-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032977 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

138.00 to 140.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 2,3-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032977 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

632-16-6 | |

| Record name | 2,3-Dimethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJY61TQ8W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032977 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-49 °C | |

| Record name | 2,3-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032977 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2,3 Dimethylthiophene

Development of Novel Synthetic Routes to 2,3-Dimethylthiophene

The synthesis of this compound, a significant heterocyclic compound, has been approached through various methodologies. chemsynthesis.comhmdb.ca Classical methods often serve as a foundation for the development of more novel and efficient routes.

One established method for synthesizing thiophene (B33073) derivatives is the Paal-Knorr thiophene synthesis . organic-chemistry.orgwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. organic-chemistry.org While effective, this method can produce toxic hydrogen sulfide (B99878) as a byproduct. organic-chemistry.org

The Gewald reaction provides another important route to substituted thiophenes, specifically 2-aminothiophenes. wikipedia.orgresearchgate.net This one-pot, three-component reaction combines a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.net The versatility of the Gewald reaction has led to numerous modifications, including the use of microwave irradiation and various catalysts to improve yields and reaction times. wikipedia.orgresearchgate.net

The Fiesselmann thiophene synthesis is a valuable method for producing 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base. wikipedia.org This reaction has been applied in the synthesis of various biologically active molecules. wikipedia.org

A more recent development involves a two-step methodology for creating 2,3-disubstituted thiophenes. metu.edu.tr This process begins with the Sonogashira coupling of acyl chlorides and terminal alkynes to form ketoalkynes. metu.edu.tr These intermediates are then reacted with 2,5-dihydroxy-1,4-dithiane in the presence of triethylamine, followed by dehydration with silica (B1680970) gel to yield the final product. metu.edu.tr

Additionally, a large-scale synthesis of a thiophene-fused cyclopentanone (B42830) has been developed using this compound and tiglic acid in polyphosphoric acid. mdpi.com This one-pot process involves a Friedel-Crafts acylation followed by a Nazarov cyclization. mdpi.com

Regioselective and Stereoselective Approaches in this compound Synthesis

Regioselectivity and stereoselectivity are crucial aspects of synthesizing specifically substituted thiophenes like this compound.

In the context of the Fiesselmann synthesis , high regio- and stereoselectivity can be achieved in the synthesis of certain thiophene derivatives. mdpi.com For instance, the reaction of 4-hydroxydithiocoumarins with O-acrylated salicylaldehyde (B1680747) derivatives in water yields products with good yields and high selectivity. mdpi.com

The Gewald reaction also offers opportunities for regiocontrol. The choice of starting materials, such as different ketones and α-cyanoesters, directly influences the substitution pattern on the resulting 2-aminothiophene ring. wikipedia.org

A notable example of regioselectivity is the Friedel-Crafts acylation of this compound. This reaction, when performed with acetyl chloride or acetic anhydride (B1165640) using a Lewis acid catalyst like aluminum chloride, results in highly regioselective acetylation at the 5-position, with yields reported up to 90% under optimized conditions.

Furthermore, ultrasound-promoted allylzincation of 3-bromo-2,3-dihydrothiophene S,S-dioxide has been shown to produce 3-hydroxyalkylated 2,3-dihydrothiophene (B74016) S,S-dioxides with high regioselectivity. rsc.org These can then be converted to 3-acylated 2,5-dihydrothiophene (B159602) S,S-dioxides. rsc.org

Catalytic Strategies for the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of this compound and its derivatives is no exception. Various catalytic systems have been developed to enhance efficiency, selectivity, and sustainability.

In the Gewald reaction , a range of catalysts has been employed. These include basic ionic liquids like 1,1,3,3-tetramethylguanidine (B143053) lactate, which can also serve as the solvent. researchgate.net Solid catalysts such as CaO have also been shown to be effective and reusable. derpharmachemica.com Zinc oxide has been utilized as an efficient, readily available, and reusable catalyst for the solvent-free synthesis of 2-aminothiophene derivatives. researchgate.net

For the Fiesselmann synthesis , bases are essential catalysts. wikipedia.org Lewis acids, such as aluminum chloride (AlCl₃), are commonly used to facilitate Friedel-Crafts acylation on the this compound ring.

Palladium catalysts have been instrumental in various thiophene syntheses. For example, a bis(alkoxo)palladium complex with low catalyst loading enables efficient, phosphine-free direct C-H arylation of thiophenes at the C2 position. organic-chemistry.org Additionally, PdI₂ in combination with KI has been used to catalyze the conversion of 1-mercapto-3-yn-2-ols to thiophenes. organic-chemistry.org

Rhodium catalysts have been utilized in the transannulation reaction between 1,2,3-thiadiazoles and alkynes to produce highly substituted thiophenes. organic-chemistry.org

Green Chemistry Principles Applied to this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of this compound and other heterocyclic compounds to minimize environmental impact. wku.edu

A significant advancement in this area is the use of ball-milling for the Gewald synthesis of 2-aminothiophenes. sciforum.net This solvent-free and catalyst-free method offers a high-yielding, one-pot, three-component reaction that is both eco-friendly and efficient. sciforum.net

The use of water as a solvent is another key green chemistry approach. For instance, a tetrabutylammonium (B224687) bromide-catalyzed reaction in water has been reported for the one-step synthesis of polysubstituted thiophenes with high yields. mdpi.com

Microwave-assisted synthesis has also emerged as a green technique. eurjchem.com It has been successfully applied to the Gewald reaction, often in combination with ionic liquids, to accelerate reaction times and improve yields. researchgate.net

The development of reusable catalysts is another cornerstone of green chemistry in this field. As mentioned previously, catalysts like CaO and ZnO in the Gewald reaction can be recovered and reused, reducing waste. researchgate.netderpharmachemica.com The use of ionic liquids as recyclable catalyst-solvent systems in palladium-catalyzed reactions also aligns with green principles. organic-chemistry.org

Industrial Scale-Up Considerations and Process Optimization for this compound

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and requires careful process optimization.

For large-scale synthesis, methods that avoid chromatographic purification are highly desirable. mdpi.com An example is the large-scale preparation of a thiophene-fused cyclopentanone from this compound, which was achieved without the need for chromatography. mdpi.com However, the formation of side products can be a significant issue. In this particular synthesis, a side product resulting from a Friedel-Crafts adduct with a contaminant in the starting material was problematic to remove by vacuum distillation. mdpi.com

Process optimization often involves adjusting reaction conditions to maximize yield and purity while minimizing costs and waste. For instance, in the Friedel-Crafts acylation of this compound, controlling the temperature is crucial to prevent polyacylation and ring degradation. While yields can be high, the removal of aluminum salts and flammable by-products on an industrial scale can reduce process efficiency.

The use of continuous flow reactors is a modern approach to industrial scale-up that can ensure consistent product quality and yield. This technology offers better control over reaction parameters compared to batch processes.

BOC Sciences and other chemical companies offer services for the scale-up and large-scale production of heterocyclic compounds like this compound, emphasizing the need for systematic experimental validation to ensure the feasibility and reliability of the synthetic route under different conditions.

Chemical Reactivity and Mechanistic Studies of 2,3 Dimethylthiophene

Electrophilic and Nucleophilic Reactions of 2,3-Dimethylthiophene

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the synthesis of a wide array of organic compounds. guidechem.comchemsrc.com Its reactivity is significantly influenced by the electron-rich nature of the sulfur atom, which makes it highly susceptible to electrophilic attack. chemsrc.com The introduction of methyl groups at the 2 and 3 positions, as in this compound, further modulates this reactivity.

Electrophilic Substitution:

Like other thiophene derivatives, this compound readily undergoes electrophilic substitution reactions. The electron-donating methyl groups enhance the electron density of the thiophene ring, making it even more reactive towards electrophiles than thiophene itself. Common electrophilic substitution reactions include:

Halogenation: Bromination of this compound predominantly yields a single product, 5-bromo-2,3-dimethylthiophene. chegg.com This high regioselectivity is attributed to the directing effects of the methyl groups and the inherent reactivity of the α-positions (positions 2 and 5) of the thiophene ring. chemsrc.com

Nitration: The introduction of a nitro group also occurs preferentially at the 5-position, forming 5-nitro-2,3-dimethylthiophene.

Sulfonation: Similarly, sulfonation leads to the formation of this compound-5-sulfonic acid.

Acylation: Friedel-Crafts acylation, for instance with acetyl chloride and a Lewis acid catalyst like aluminum chloride, results in the regioselective formation of 5-acetyl-2,3-dimethylthiophene (B1605007), with yields reported up to 90% under optimized conditions. The reaction of this compound with benzoyl chloride in the presence of aluminum trichloride (B1173362) also yields the corresponding 5-acylated product. google.com It has also been observed that this compound can be formylated to produce a dimethylthiophene aldehyde with the aldehyde group in the available α-position. chemicalbook.comfishersci.fi

The general mechanism for electrophilic substitution on this compound involves the attack of an electrophile on the electron-rich thiophene ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). The subsequent loss of a proton from the site of attack restores the aromaticity of the ring and yields the substituted product. The stability of the intermediate carbocation determines the position of substitution, with the α-positions being the most favored.

Nucleophilic Reactions:

While electrophilic substitution is the dominant reaction pathway for thiophenes, nucleophilic reactions can also occur, particularly when the thiophene ring is part of an organometallic complex or when strongly electron-withdrawing groups are present. For instance, the sulfur atom in η5-thiophene complexes can act as an electrophilic center, enabling nucleophilic attack. acs.orgacs.org Although less common for this compound itself, derivatives can undergo nucleophilic substitution. For example, in 5-acetyl-2,3-dimethylthiophene, the acetyl group can be attacked by nucleophiles.

Radical Polymerization and Oligomerization Pathways of this compound

The polymerization of thiophene and its derivatives is a significant area of research due to the resulting polymers' applications in conductive materials and organic electronics. tandfonline.comosti.gov

Radical Polymerization:

While radical polymerization of some sterically hindered butadienes has been achieved in the nanochannels of porous coordination polymers, information specifically on the radical polymerization of this compound is limited. rsc.org The polymerization of thiophene derivatives is often achieved through other methods like electrochemical polymerization or cross-coupling reactions. However, the synthesis of polymeric disperse dyes has been accomplished through the free-radical polymerization of monomeric dyes derived from 2-amino-3-carbethoxy-4,5-dimethylthiophene. tandfonline.com

Oligomerization:

Studies on the alkylation of thiophene and its derivatives with olefins like 1-hexene (B165129) have shown that oligomerization of the olefin can occur as a competing reaction. cjcatal.com In the context of fused thiophene systems, oligomerization has been shown to increase the energy of the highest occupied molecular orbital (HOMO), which in turn increases the reactivity of the oligomers. ias.ac.in The gas-phase methylation of 3-methylthiophene (B123197) by dimethylfluoronium ions can lead to the formation of isomeric dimethylthiophenes, including this compound, which can be considered a form of oligomerization. cdnsciencepub.com Furthermore, processes for producing low polymers of ethylene (B1197577) have utilized thiophene as a component in the catalytic solution, suggesting a role in controlling the oligomerization reaction. google.com

Cycloaddition Reactions Involving this compound as a Dienophile or Diene Equivalent

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. Thiophenes can participate in these reactions, although their aromatic character can sometimes limit their reactivity as dienes.

This compound as a Diene Equivalent:

2,3-Dimethylene-2,3-dihydrothiophene, an isomer of this compound and a thiophene analog of an o-xylylene, can be generated in situ. researchgate.net This highly reactive intermediate readily undergoes [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles. researchgate.net For example, it reacts with dimethyl fumarate (B1241708) and dimethyl maleate (B1232345) to form the corresponding cycloadducts. researchgate.net In the absence of a dienophile, it can dimerize through a [4+2] cycloaddition. researchgate.net

The oxidation of thiophenes can also lead to reactive intermediates that participate in cycloadditions. For instance, 2,5-dimethylthiophene (B1293386), upon oxidation with peracids, can form a thiophene-S-monoxide which then undergoes a formal [4+2] cycloaddition with electron-poor dienophiles. Similarly, the S-oxide of 2,5-dimethylthiophene reacts with N-phenylmaleimide in a cycloaddition reaction. ua.es While direct cycloaddition of 2,5-dimethylthiophene with certain maleimides may not occur under thermal conditions, the in situ formation of its more reactive sulfoxide (B87167) allows the reaction to proceed. nih.gov

Oxidation and Reduction Chemistry of this compound

The sulfur atom in the thiophene ring can exist in different oxidation states, leading to a rich oxidation and reduction chemistry.

Oxidation:

This compound can be oxidized to form the corresponding sulfoxide and sulfone. The oxidation of 2,5-dimethylthiophene with peracids can lead to the formation of 2,5-dimethylthiophene-S,S-dioxide. The oxidation of thiophene derivatives is a key step in some cycloaddition reactions, as the resulting thiophene-S-oxides are more reactive dienes. nih.gov

Reduction:

The reduction of thiophene derivatives can lead to the formation of thiols. A significant application of reduction chemistry is in the hydrodesulfurization (HDS) process, which is crucial for removing sulfur-containing compounds from petroleum. rsc.org Homogeneous hydrogenation of thiophene to tetrahydrothiophene (B86538) has been achieved using iridium complexes. cnr.it

Organometallic Transformations of this compound and its Derivatives

The interaction of thiophenes with transition metals has been extensively studied, partly due to its relevance to the hydrodesulfurization process. rsc.orgacs.orgresearchgate.net

This compound can react with various metal complexes. For example, it reacts with an aluminium(I) complex, leading to carbon–sulfur bond activation and ring-expansion of the heterocycle. rsc.org This reactivity is part of a broader field where transition metal complexes based on elements like titanium, molybdenum, manganese, iron, ruthenium, cobalt, rhodium, iridium, and platinum are known to activate the C-S bonds of thiophenes. rsc.org

The synthesis of thiophene-fused cyclopentadienyl (B1206354) titanium complexes, which are high-performance catalysts for ethylene/α-olefin copolymerization, has been developed starting from this compound. mdpi.com The process involves a Friedel-Crafts acylation followed by a Nazarov cyclization in a one-pot process. mdpi.com

Furthermore, η5-coordinated thiophene complexes can undergo nucleophilic attack. For instance, the reaction of [(CO)3Mn(η5-2,5-dimethylthiophene)]+ with certain organocuprates results in the addition of a nucleophile to the sulfur atom. acs.orgacs.org The reaction of (pentamethylcyclopentadienyl)(2,5-dimethylthiophene)iridium complexes with iron carbonyls has also been investigated, providing insights into new mechanisms for thiophene hydrodesulfurization. acs.org

Elucidation of Reaction Mechanisms for this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reactivity and designing new synthetic methodologies.

The mechanism for electrophilic substitution, as mentioned earlier, proceeds through a resonance-stabilized carbocation intermediate. The high regioselectivity observed in reactions like bromination is a direct consequence of the stability of this intermediate. chegg.com

In the context of organometallic chemistry, mechanistic studies have shed light on the hydrodesulfurization process. For instance, the reaction of an iridium complex with 2,5-dimethylthiophene involves C-H bond activation and subsequent C-C bond formation. csic.es X-ray crystallographic studies of organometallic complexes containing thiophene ligands provide valuable structural information that helps in understanding the bonding and reactivity. acs.orgresearchgate.net For example, the structure of a manganese complex with a phenyl-substituted thiophene ligand confirmed that the sulfur atom can be an electrophilic center. acs.org

Computational studies, such as those using density functional theory (DFT), are also employed to investigate the reactivity and aromaticity of thiophene oligomers, providing insights into how factors like the highest occupied molecular orbital (HOMO) energy influence their chemical behavior. ias.ac.in

Advanced Spectroscopic and Analytical Characterization of 2,3 Dimethylthiophene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2,3-Dimethylthiophene

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

In the ¹H NMR spectrum of this compound, the methyl protons typically appear as singlets in the range of δ 2.1–2.5 ppm. The two protons on the thiophene (B33073) ring also produce distinct signals. For derivatives, such as 5-acetyl-2,3-dimethylthiophene (B1605007), the acetyl protons can be observed around δ 2.6–2.8 ppm. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to resolve any overlapping signals and confirm the connectivity between protons and carbons.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. For instance, in 5-acetyl-2,3-dimethylthiophene, the acetyl carbonyl carbon exhibits a characteristic signal at approximately δ 200 ppm, while the thiophene ring carbons also have distinct chemical shifts. Isotopic labeling studies, using ¹³C-labeled groups, can be instrumental in tracking reaction mechanisms such as acetyl group migration under different conditions.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 5-Acetyl-2,3-dimethylthiophene | ¹H | 2.1–2.5 (methyl protons), 2.6–2.8 (acetyl protons) |

| 5-Acetyl-2,3-dimethylthiophene | ¹³C | ~200 (acetyl carbonyl), signals for thiophene ring carbons |

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry Approaches for the Identification and Quantification of this compound

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound and its derivatives, aiding in their identification and quantification. In electron ionization (EI) mass spectrometry, this compound (C₆H₈S) exhibits a molecular ion peak [M⁺] at an m/z of approximately 112.0347. hmdb.ca

The fragmentation pattern provides valuable structural information. For example, in the mass spectrum of 5-acetyl-2,3-dimethylthiophene, a significant fragment corresponds to the loss of the acetyl group. High-resolution mass spectrometry can provide the exact mass of the molecular ion and its fragments, confirming the elemental composition. uu.nl

Predicted LC-MS/MS spectra for this compound show different fragmentation patterns depending on the collision energy. hmdb.ca For instance, at a collision energy of 40 eV in positive ion mode, a characteristic fragmentation pattern is observed which can be used as a guide for identification. hmdb.ca

Table 2: Predicted LC-MS/MS Fragmentation Data for this compound

| Collision Energy (eV) | Ionization Mode | Splash Key |

| 10 | Positive | splash10-03di-0900000000-8f50a10d40136a271887 |

| 20 | Positive | splash10-03di-3900000000-17a3cd95fe8288adb6ce |

| 40 | Positive | splash10-0uxr-9000000000-0c93e9aa370b08272599 |

Source: FooDB, 2016. foodb.ca

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a molecular fingerprint of this compound by probing its vibrational modes. The IR spectrum of a sample should be identical to that of a reference standard for confirmation. chemicalbook.in

For derivatives like 5-acetyl-2,3-dimethylthiophene, a strong carbonyl (C=O) stretching vibration is typically observed around 1680 cm⁻¹. The thiophene ring itself gives rise to characteristic vibrations, including C-H stretching frequencies around 3100 cm⁻¹. In-situ IR spectroscopy can be employed to detect reaction intermediates, providing insights into reaction mechanisms.

Electronic Spectroscopy (UV-Vis and Fluorescence) in the Study of this compound Electronic Transitions

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, is utilized to investigate the electronic transitions within this compound and its derivatives. The UV-Vis spectrum of 5-acetyl-2,3-dimethylthiophene shows a maximum absorption (λmax) at approximately 270 nm, which can be compared with theoretical results from Time-Dependent Density Functional Theory (TD-DFT) calculations.

The photoluminescence properties of copper(I) halide complexes containing a 3,4-bis(diphenylphosphino)-2,5-dimethylthiophene ligand have been studied. These complexes exhibit intense emission in the solid state at room temperature, with peak emission wavelengths ranging from 490 to 543 nm. sci-hub.se The emission is attributed to a combination of metal-to-ligand charge transfer (MLCT) and ligand-centered transitions. sci-hub.se The specific emission wavelengths and quantum yields are influenced by the halide present in the complex. sci-hub.se

Table 3: Photoluminescence Data for Copper(I) Halide Complexes with a Dimethylthiophene Bidentate Phosphine (B1218219) Ligand

| Complex | Emission Maxima (λmax, nm) at 293 K |

| [CuI(dpmt)]₂ | 490 |

| [CuBr(dpmt)]₂ | ~542 |

| [CuCl(dpmt)]₂ | ~543 |

Source: Syntheses and photoluminescence of copper(i) halide complexes containing dimethylthiophene bidentate phosphine ligands, 2019. sci-hub.se

X-ray Diffraction and Crystallographic Analysis of Solid-State Forms of this compound

For example, the crystal structure of N²,N²,N⁵,N⁵-tetrakis(2-chloroethyl)-3,4-dimethylthiophene-2,5-dicarboxamide has been determined to be monoclinic. nih.gov Similarly, 3,4-diiodo-2,5-dimethylthiophene (B344198) crystallizes in a monoclinic system, and its structure reveals intermolecular S⋯I interactions. iucr.org Another derivative, 2-amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene, also crystallizes in a monoclinic space group, with the crystal structure stabilized by intermolecular hydrogen bonds. jst.go.jpresearchgate.net These crystallographic studies provide precise bond lengths, bond angles, and information on intermolecular interactions, which are crucial for understanding the solid-state packing and properties of these compounds.

Table 4: Crystallographic Data for selected this compound Derivatives

| Compound | Crystal System | Space Group | Key Feature | Reference |

| N²,N²,N⁵,N⁵-Tetrakis(2-chloroethyl)-3,4-dimethylthiophene-2,5-dicarboxamide | Monoclinic | Trans-conformation of imide groups | nih.gov | |

| 3,4-Diiodo-2,5-dimethylthiophene | Monoclinic | P 2₁/c | Intermolecular S⋯I interactions | iucr.org |

| 2-Amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene | Monoclinic | P2₁/c | Intermolecular hydrogen bonds | jst.go.jpresearchgate.net |

Chromatographic Separation Techniques (GC, HPLC) for this compound Analysis

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for the separation and analysis of this compound from various matrices.

GC is well-suited for the analysis of volatile compounds like this compound. It has been identified as one of the sulfur compounds in the pyrolysis gasoline of spent tires. medicalresearchjournal.org Pyrolysis-Gas Chromatography (Py-GC) has been used to study the organic sulfur composition of kerogens, where this compound is a key analyte. researchgate.netacs.org

HPLC is a versatile technique for the analysis of less volatile or thermally labile derivatives of this compound. For instance, a method combining acid–base-induced cloud point extraction and magnetic solid-phase extraction with HPLC has been developed for the determination of 3-acetyl-2,5-dimethylthiophene (B1297827) in food samples. tandfonline.comtandfonline.com Purity assessment of compounds like 5-acetyl-2,3-dimethylthiophene can be performed using HPLC with a C18 column and an acetonitrile/water mobile phase.

Hyphenated Analytical Techniques (GC-MS, LC-MS) in this compound Research

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are paramount in modern analytical chemistry and are extensively used in the study of this compound.

GC-MS combines the separation of volatile compounds by GC with their detection and identification by MS. This technique is invaluable for analyzing complex mixtures. For example, GC-MS has been used to identify this compound in food and environmental samples. foodb.cahmdb.ca The NIST Chemistry WebBook contains mass spectral data for this compound obtained by GC-MS. nist.govnist.gov

LC-MS is employed for the analysis of a wide range of compounds, including derivatives of this compound. It is particularly useful for compounds that are not amenable to GC analysis. LC-MS analysis has been used to investigate the presence of 2,4-dihydroxy-2,5-dimethyl-3(2H)-thiophenone, a related compound, in foods and beverages. researchgate.net Furthermore, reaction progress in the synthesis of thiophene-containing heterocycles can be monitored by LC-MS.

Theoretical and Computational Chemistry Studies on 2,3 Dimethylthiophene

Quantum Chemical Investigations of Electronic Structure and Reactivity of 2,3-Dimethylthiophene

Quantum chemical methods are fundamental to understanding the electronic makeup of molecules and how this dictates their chemical behavior. For this compound, these investigations focus on the distribution of electrons within the molecule, the energies of its molecular orbitals, and how these factors influence its reactivity towards other chemical species.

Studies have shown that the thiophene (B33073) ring in this compound is an electron-rich system, a characteristic enhanced by the electron-donating nature of the two methyl groups. This electronic enrichment makes the molecule particularly susceptible to electrophilic substitution reactions. Quantum chemical calculations can precisely map the electron density, identifying the most likely sites for electrophilic attack.

Key electronic properties of this compound that have been investigated include:

Ionization Potential: The energy required to remove an electron from the molecule.

Electron Affinity: The energy released when an electron is added to the molecule.

Molecular Orbital Energies: Specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Density Functional Theory (DFT) Applications for Predicting Reactivity and Molecular Properties of this compound

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method in chemistry, offering a balance between accuracy and computational cost. numberanalytics.com It is based on the principle that the ground-state properties of a multi-electron system are a unique functional of its electron density. mdpi.com DFT calculations are widely used to predict a range of molecular properties for compounds like this compound.

For this compound, DFT is instrumental in:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths and angles.

Vibrational Frequency Analysis: Predicting the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

Reactivity Indices: Calculating parameters derived from conceptual DFT, such as chemical potential, hardness, and the Fukui function. numberanalytics.com These indices provide a quantitative measure of the reactivity of different sites within the molecule. For instance, the Fukui function can pinpoint the atoms most susceptible to nucleophilic or electrophilic attack.

Reaction Pathway Analysis: Modeling the energy changes that occur during a chemical reaction involving this compound, helping to elucidate reaction mechanisms.

DFT calculations have been successfully applied to predict the regioselectivity of reactions such as halogenation, nitration, and acylation of this compound. The choice of the exchange-correlation functional and the basis set is crucial for the accuracy of DFT calculations. numberanalytics.com Common functionals include B3LYP, while basis sets like 6-311+G(d,p) are often employed.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 9.0 eV |

| Dipole Moment | 0.8 D |

Note: These are representative values and can vary depending on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations of this compound Interactions and Aggregation

While quantum chemical methods are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a larger system, such as in a liquid or solution. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations can provide insights into:

Liquid Structure: How molecules of this compound arrange themselves in the liquid state, including intermolecular distances and orientations.

Aggregation Behavior: The tendency of this compound molecules to form clusters or aggregates. This is particularly relevant in the context of materials science, where the self-assembly of thiophene derivatives is important for the properties of organic electronic materials. researchgate.net

Interactions with Other Molecules: How this compound interacts with solvent molecules or other chemical species. This is crucial for understanding its behavior in mixtures and its role in various chemical processes. dovepress.com

Transport Properties: Simulating properties like diffusion coefficients and viscosity.

MD simulations often use force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. The accuracy of the simulation depends on the quality of the force field used.

Computational Prediction of Reaction Mechanisms and Transition States for this compound Transformations

A key application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the identification of high-energy transition states. eurekalert.orgmit.edu

For transformations involving this compound, computational methods can:

Locate Transition States: Identify the geometry and energy of the transition state for a given reaction. eurekalert.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

Identify Intermediates: Determine the existence and stability of any intermediate species that may be formed during the course of a reaction.

Calculate Reaction Energies: Predict whether a reaction is exothermic or endothermic by calculating the energy difference between reactants and products.

Explore Reaction Pathways: Compare different possible mechanisms for a reaction to determine the most favorable one. For example, in the context of hydrodesulfurization, computational studies have investigated the C-S bond cleavage in thiophene derivatives. researchgate.net

These computational predictions are invaluable for understanding the underlying principles that govern the reactivity of this compound and for designing new synthetic routes.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Derivatives

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. datapdf.com One of the key areas of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or other properties. mdpi.com

For derivatives of this compound, QSAR studies can be used to:

Predict Biological Activity: If a series of this compound derivatives have been tested for a particular biological activity (e.g., as enzyme inhibitors or receptor ligands), a QSAR model can be developed to predict the activity of new, untested derivatives. biolscigroup.us

Identify Key Structural Features: QSAR models can help to identify the structural features of the molecules that are most important for their activity. This information can then be used to design more potent and selective compounds.

Optimize Properties: QSAR can be used to predict and optimize other properties of interest, such as solubility, toxicity, or environmental fate.

The development of a QSAR model involves several steps:

Data Collection: A dataset of compounds with known activities or properties is required.

Descriptor Calculation: A set of numerical descriptors that represent the chemical structure of the molecules is calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: A statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical model that relates the descriptors to the activity. researchgate.net

Model Validation: The predictive power of the model is assessed using various statistical techniques.

Applications of 2,3 Dimethylthiophene in Advanced Materials and Catalysis

Synthesis and Characterization of Conducting Polymers Derived from 2,3-Dimethylthiophene

Conducting polymers, known for their unique electrical and optical properties, can be synthesized from monomer units like this compound through methods such as chemical and electrochemical polymerization. paperpublications.org The resulting polymers, poly(this compound), possess a conjugated π-system along their backbone, which is crucial for their conductivity. paperpublications.orgcas.org

Electrochemical polymerization is a common technique where the monomer is dissolved in an electrolyte solution and subjected to an electric potential. paperpublications.orgresearchgate.net This process leads to the formation of a polymer film on the electrode surface. core.ac.uk The properties of the resulting polymer can be influenced by factors such as the solvent, electrolyte, and polymerization conditions.

The characterization of poly(this compound) involves various analytical techniques to understand its structural, thermal, and electrical properties.

Table 1: Characterization Techniques for Poly(this compound)

| Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups and confirms the polymer structure. acs.orgignited.in |

| UV-Visible Spectroscopy | Determines the electronic absorption properties and the bandgap of the polymer. acs.orgignited.in |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the polymer's chemical structure and regiochemistry. acs.org |

| Gel Permeation Chromatography (GPC) | Measures the molecular weight and molecular weight distribution of the polymer. acs.org |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition behavior of the polymer. ignited.in |

| Cyclic Voltammetry (CV) | Investigates the electrochemical behavior, including oxidation and reduction potentials. researchgate.netignited.in |

| Four-Point Probe Technique | Measures the electrical conductivity of the polymer film. ignited.in |

The methyl groups in this compound can influence the properties of the resulting polymer by affecting its solubility, processability, and the electronic nature of the polymer backbone.

Role of this compound in Organic Semiconductors and Optoelectronic Devices (e.g., OLEDs, OFETs)

Thiophene-based materials, including derivatives of this compound, are integral components in the field of organic electronics due to their excellent charge transport properties. chemblink.com These organic semiconductors are utilized in a range of optoelectronic devices. cas.org

Organic Light-Emitting Diodes (OLEDs): Thiophene (B33073) derivatives can be used in the synthesis of conductive polymers and small molecules that form the emissive and charge-transporting layers in OLEDs. chemblink.com The specific structure of the thiophene compound can be tailored to control the color and efficiency of the emitted light.

Organic Field-Effect Transistors (OFETs): The semiconducting nature of polythiophenes and oligothiophenes makes them suitable for the active channel material in OFETs. cas.orgossila.com The performance of these transistors, including charge carrier mobility, can be influenced by the molecular structure and organization of the thiophene-based material. ossila.com For instance, the incorporation of dithienothiophene (DTT) units, which can be synthesized from thiophene derivatives, can lead to high charge carrier mobilities. ossila.com

The addition of alkyl side chains, such as the methyl groups in this compound, can enhance the solubility of these organic semiconductors, facilitating their processing from solution for device fabrication. chemblink.com

This compound as a Building Block in Supramolecular Architectures and Self-Assembly

The defined geometry and potential for intermolecular interactions make this compound a valuable component in supramolecular chemistry. Its derivatives can be designed to self-assemble into well-ordered structures. For example, the incorporation of this compound into larger molecular frameworks can lead to the formation of complex architectures.

Research has shown that derivatives such as 3-hexyl-2,5-dimethylthiophene (B33708) amine can be used to create complex molecular structures. chemblink.com The amine group provides a site for further functionalization, allowing for the connection to other molecules or surfaces, which is a key principle in building supramolecular assemblies. chemblink.com

Catalytic Transformations Utilizing this compound as a Substrate or Ligand Precursor

This compound serves as a substrate in various catalytic reactions, providing insights into catalyst activity and reaction mechanisms. A significant area of study is hydrodesulfurization (HDS), a crucial process in the petroleum industry for removing sulfur-containing compounds from fuels. rsc.org

In HDS, this compound is used as a model compound to understand how different catalysts, such as those based on cobalt-molybdenum (CoMo) or nickel-tungsten (NiW), facilitate the cleavage of carbon-sulfur bonds. asianpubs.orgresearchgate.net Studies have shown that the methyl groups' position on the thiophene ring influences the reactivity and the reaction pathway, which can proceed through either direct desulfurization or a hydrogenation pathway. asianpubs.org For instance, β-substituted thiophenes are often more reactive than α-substituted ones. asianpubs.org

Furthermore, this compound can undergo catalytic C-H activation and coupling reactions. For example, palladium-catalyzed direct arylation has been successfully performed on this compound, yielding the arylated product with good efficiency. rsc.orgrsc.org

Design and Synthesis of Novel Catalysts Incorporating this compound Moieties

The unique electronic and steric properties of this compound make it an attractive moiety to incorporate into the structure of ligands for catalysis. These ligands can then be complexed with metal centers to form novel catalysts.

For instance, Schiff base ligands can be synthesized from derivatives of this compound, such as 2-amino-3-carboxyethyl-4,5-dimethylthiophene. orientjchem.org These ligands, which can bind to various metal ions like cobalt, nickel, copper, and zinc, are considered "privileged ligands" due to their versatility in stabilizing different metals in various oxidation states. orientjchem.org The resulting metal complexes have potential applications in catalysis. orientjchem.org

This compound in Sensors and Chemo-sensors Development

Derivatives of this compound are being explored for their potential in the development of chemical sensors. The thiophene unit can act as a signaling component in a chemosensor, where its electronic properties change upon interaction with a specific analyte.

Thiophene-based materials, including those derived from this compound, are used to create chemosensors for detecting a variety of analytes. chemblink.com For example, functionalized thiophenes can be designed to selectively bind to metal ions, leading to a detectable change in fluorescence or color. asianpubs.orgresearchgate.net The amine functionality in derivatives like 3-hexyl-2,5-dimethylthiophene amine allows for interactions with acidic or electrophilic species, making it suitable for sensing applications. chemblink.com The inherent conductivity and stability of the thiophene ring system contribute to the development of reliable sensors. chemblink.com

Applications in Energy Storage and Conversion Technologies (e.g., batteries, solar cells) Utilizing this compound Derivatives

The semiconducting and electrochemical properties of polymers and materials derived from this compound make them promising candidates for applications in energy storage and conversion.

Solar Cells: Polymers derived from thiophene and its derivatives are used in the active layer of organic photovoltaic (OPV) cells, where they function as the electron donor material. ossila.com The ability to tune the electronic properties of these polymers by modifying the thiophene monomer is crucial for optimizing the performance of solar cells. chemblink.com For instance, copolymers incorporating dithienothiophene units have shown promise in achieving high power conversion efficiencies. ossila.com

Batteries and Supercapacitors: The redox activity of conducting polymers derived from thiophenes allows them to be used as electrode materials in batteries and supercapacitors. researchgate.net The process of doping and de-doping the polymer backbone involves the insertion and expulsion of ions, which is the fundamental mechanism for charge storage in these devices. researchgate.net

Environmental Fate and Biotransformation of 2,3 Dimethylthiophene

Atmospheric Oxidation and Photodegradation Pathways of 2,3-Dimethylthiophene

The atmospheric fate of this compound is primarily governed by its reactions with photochemically generated oxidants. While specific studies on the atmospheric oxidation of this compound are limited, the behavior of similar thiophene (B33073) derivatives provides insight into its likely degradation pathways. The thiophene ring is susceptible to attack by hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃).

The reaction with the hydroperoxyl radical (HO₂•) is expected to proceed via addition to the carbon atoms of the thiophene ring, forming intermediates like thiophene-epoxide and thiophenone. The methyl groups on the this compound ring are likely to influence the rate and regioselectivity of these reactions.

Photodegradation can also play a role in the atmospheric removal of this compound. scispace.com This process involves the absorption of solar radiation, which can lead to the excitation of the molecule and subsequent chemical reactions, including isomerization, fragmentation, or reaction with other atmospheric species. The presence of photosensitizers in the atmosphere can accelerate these photodegradation processes.

Aquatic and Terrestrial Biotransformation Mechanisms of this compound

In aquatic and terrestrial environments, the biotransformation of this compound is a key process influencing its persistence and fate. Substituted thiophenes, as a class of compounds, are known to undergo biotransformation through oxidative reactions. femaflavor.org These reactions can involve either S-oxidation or ring epoxidation and hydroxylation. femaflavor.org Following these initial oxidative steps, the resulting intermediates can be conjugated with endogenous molecules like glutathione (B108866) (GSH), facilitating their subsequent elimination. femaflavor.org

Studies on related compounds suggest that the biotransformation of this compound likely involves cytochrome P450 monooxygenases. femaflavor.orgthieme-connect.de These enzymes can catalyze the oxidation of the sulfur atom to form a sulfoxide (B87167), which can be further oxidized to a sulfone. Alternatively, the thiophene ring can be epoxidized, leading to the formation of dihydrodiol derivatives. researchgate.net

The presence of this compound has been noted in various environmental contexts, including in association with fossil fuels and in permafrost organic matter, indicating its release into and presence within terrestrial and aquatic systems. researchgate.netresearchgate.netcopernicus.orgcopernicus.org Its occurrence in terrestrial plants, such as those of the Allium genus, has also been reported. researchgate.netnih.gov

Microbial Degradation Studies of this compound

Microbial degradation is a significant pathway for the removal of this compound from the environment. Various bacterial strains have demonstrated the ability to degrade sulfur-containing heterocyclic compounds. For instance, species of Rhodococcus have been shown to degrade alkylated benzothiophenes, which are structurally related to this compound. oup.com These bacteria can utilize specific enzymatic pathways to break down the thiophene ring structure. oup.com

The degradation process often involves initial oxidation steps similar to those observed in other biotransformation pathways, such as the formation of sulfoxides and sulfones. oup.com Some microbial pathways lead to the cleavage of the carbon-sulfur bonds, a process known as biodesulfurization, which can result in the removal of sulfur from the molecule.

The table below summarizes findings from a study on the changes in volatile compounds, including this compound, in heated Welsh onions during storage under different conditions.

| Treatment | Day 0 | Day 1 | Day 2 | Day 3 | Day 4 |

| Control | 0.027 ± 0.000 c | 0.038 ± 0.003 d | 0.022 ± 0.001 b | 0.022 ± 0.001 b | 0.009 ± 0.001 a |

| Ascorbic acid | 0.035 ± 0.002 d | 0.028 ± 0.003 c | 0.022 ± 0.002 b | 0.013 ± 0.002 a | |

| Glutathione | 0.021 ± 0.002 a | 0.023 ± 0.001 a | 0.030 ± 0.003 b | 0.031 ± 0.003 b | |

| Data represents the relative abundance of this compound. Different letters (a, b, c, d) within the same treatment indicate significant differences over time. nih.gov |

Formation and Fate of Transformation Products from this compound in the Environment

The environmental transformation of this compound leads to the formation of various products. Atmospheric oxidation can produce sulfoxides, sulfones, and ring-opened products. In aquatic and terrestrial systems, biotransformation can yield hydroxylated and conjugated metabolites. femaflavor.orgresearchgate.net

For example, the oxidation of the thiophene ring can lead to the formation of this compound-S-oxide and subsequently this compound-S,S-dioxide (sulfone). Ring hydroxylation can result in the formation of various hydroxylated isomers. These polar transformation products are generally more water-soluble than the parent compound, which affects their environmental mobility and bioavailability.

The ultimate fate of these transformation products depends on their chemical structure and the environmental conditions. They may undergo further degradation, become incorporated into natural organic matter, or persist in the environment. For instance, glutathione conjugates formed during biotransformation are typically excreted by organisms. femaflavor.org The study of these transformation products is crucial for a complete understanding of the environmental impact of this compound.

Advanced Analytical Methods for Environmental Monitoring of this compound

The detection and quantification of this compound in environmental samples require sensitive and selective analytical methods. Gas chromatography (GC) coupled with mass spectrometry (MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. google.commdpi.com

High-resolution mass spectrometry (HRMS) can be employed to accurately determine the elemental composition of the compound and its transformation products, aiding in their identification. google.com GC coupled with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), provides high selectivity for sulfur-containing compounds.

Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is another powerful technique used to analyze complex organic matter, such as that found in sediments and soils, for the presence of compounds like this compound. copernicus.orgcopernicus.org In this method, the sample is heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated and identified by GC-MS.

The table below lists some of the analytical techniques used for the identification and quantification of this compound.

| Analytical Technique | Application | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in various matrices. | google.commdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for identification. | google.com |

| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Analysis in complex organic matter like permafrost. | copernicus.orgcopernicus.org |

Synthesis and Functionalization of 2,3 Dimethylthiophene Derivatives and Analogues

Synthetic Methodologies for Substituted 2,3-Dimethylthiophene Derivatives

The preparation of substituted this compound derivatives can be achieved through various synthetic routes, often tailored to the desired substitution pattern and functional groups.

One common approach involves the reaction of β-methyllevulinic acid with phosphorus pentasulfide. This reaction, when heated, yields this compound, which can then be purified. acs.org Another established method is the Paal-Knorr thiophene (B33073) synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. For instance, 2,5-dimethylthiophene (B1293386) can be prepared by the sulfurization of hexane-2,5-dione. wikipedia.org

A two-step methodology has been developed for the synthesis of 2,3-disubstituted thiophenes starting from readily available ketoalkynes. metu.edu.tr The initial step involves the Sonogashira coupling of acyl chlorides and terminal alkynes to produce ketoalkynes. metu.edu.tr These intermediates are then reacted with 2,5-dihydroxy-1,4-dithiane in the presence of triethylamine, followed by dehydration with silica (B1680970) gel to yield the final 2,3-disubstituted thiophenes. metu.edu.tr

Furthermore, large-scale synthesis of thiophene-fused cyclopentanone (B42830) derivatives has been achieved through a one-pot process involving the Friedel-Crafts acylation and Nazarov cyclization of this compound with tiglic acid in polyphosphoric acid. mdpi.com This method, however, can be complicated by the formation of a 2,4-dimethylthiophene (B109970) adduct as a side product. mdpi.com

Palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiol has also been reported as a method to prepare this compound. metu.edu.tr Additionally, the reaction of acetyl acetone, phenyl isothiocyanate, and 2-chloromethyl derivatives in the presence of potassium carbonate provides a route to highly substituted thiophene derivatives. researchgate.net

Regiospecific Functionalization of the this compound Core

The functionalization of the this compound core at specific positions is crucial for tailoring its properties for various applications. The methyl groups at the 2- and 3-positions direct electrophilic substitution to the less sterically hindered 5-position.

Electrophilic Substitution: A common example of regiospecific functionalization is the Friedel-Crafts acylation of this compound. Using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride, an acetyl group can be selectively introduced at the 5-position to form 5-acetyl-2,3-dimethylthiophene (B1605007). This reaction's regioselectivity is high, with yields reaching up to 90% under optimized conditions. Similarly, formylation of this compound can be achieved, resulting in a dimethylthiophene aldehyde with the aldehyde group at the free α-position. fishersci.fi

Directed Ortho-Metalation (DoM): For functionalization at other positions, directed ortho-metalation strategies can be employed. This involves using a directing group to guide a metalating agent, such as n-butyllithium, to a specific position on the thiophene ring. For instance, a lithium carbamate (B1207046) group, generated from a secondary aniline, can direct the deprotonation of an ortho-proton, allowing for subsequent reactions at that site. mdpi.com

C-H Activation: Recent advancements have focused on direct C-H activation methods. A notable development is the use of micellar catalysis to achieve β-selective direct arylation of thiophenes at room temperature. rsc.org This method utilizes a water/surfactant solution with undecanoic acid as an additive and has been successfully applied to this compound, yielding the arylated product in good yield. rsc.orgnih.gov Iridium-catalyzed borylation is another powerful technique for the selective C-H functionalization of thiophenes, producing thiophene boronate esters that can be further elaborated through cross-coupling reactions. nih.govresearchgate.net

Structure-Property Relationship Studies in this compound Analogues for Material Design

The electronic and physical properties of this compound analogues can be finely tuned by altering their substitution patterns, which is a key aspect of designing materials for specific applications, particularly in organic electronics.

The introduction of substituents at different positions on the thiophene ring significantly impacts the electronic properties of the resulting molecule. The methyl groups in this compound are electron-donating, which increases the electron density of the thiophene ring. This enhanced electron density can influence the material's charge transport properties, making it a suitable component for organic semiconductors. chemblink.com

The planarity of the thiophene ring system is crucial for effective π-orbital overlap in conjugated polymers, which is essential for good charge carrier mobility. researchgate.net The fusion of the thiophene ring with other aromatic systems, as seen in thieno[2,3-b]thiophene (B1266192) derivatives, can enhance planarity and charge-transfer interactions. The substitution pattern plays a critical role; for example, 3,4-dimethyl substitution on a thieno[2,3-b]thiophene core can direct electrophilic attack to the 2- and 5-positions, enabling regioselective functionalization for polymer synthesis.

The table below illustrates how different substituents on a thiophene core can affect the properties of the resulting material, which is a central consideration in the design of organic electronic materials.

| Compound | Substituents/Functional Groups | Key Features | Potential Applications |

| 2,5-Dimethylthiophene | Methyl groups at 2- and 5-positions | Enhanced steric hindrance; altered reactivity in electrophilic substitution | Polymer synthesis |

| 3-Methylthiophene (B123197) | Methyl group at 3-position | Intermediate electronic properties; used in regioselective reactions | Medicinal chemistry |

| 3,4-Dimethylthieno[2,3-b]thiophene | Methyl groups at 3- and 4-positions on a fused ring system | Increased electron density and aromaticity, directs functionalization to 2- and 5-positions | Organic semiconductors |

| Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | Ethyl ester groups at 2- and 5-positions | Planar structure with intramolecular hydrogen bonds | Antibacterial agents |

| 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde | Bromine at 5-position and aldehyde at 2-position | Enhanced electronic properties for material science; halogen-mediated reactions | Conjugated polymers |

Data sourced from multiple studies.

The relationship between structure and property is further highlighted in the development of thiophene-based azo dyes. The nature and position of substituents on the thiophene ring can alter the color shades of the dyes when applied to fabrics like nylon and polyester (B1180765). espublisher.comsapub.org

Advanced Applications of Functionalized this compound Derivatives

Functionalized this compound derivatives are integral to the development of a wide array of advanced materials and compounds with significant applications in various fields.

Organic Electronics: Thiophene derivatives, including those based on this compound, are fundamental building blocks for organic electronics due to their excellent charge transport properties. chemblink.com They are used in the synthesis of conductive polymers for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells. chemblink.com For instance, 3-hexyl-2,5-dimethylthiophene (B33708) amine is a precursor for polymers with favorable electronic and mechanical properties for flexible electronics and sensors. chemblink.com The incorporation of thienothiophenes into polymer matrices has been shown to enhance electrical conductivity and stability.

Pharmaceuticals and Agrochemicals: The thiophene nucleus is a key component in many pharmacologically active compounds. espublisher.comguidechem.com Derivatives of this compound are used in the synthesis of molecules with potential biological activities. guidechem.com For example, thieno[2,3-d]pyrimidine (B153573) derivatives, which can be synthesized from 2-amino-4,5-dimethylthiophene-3-carboxamide, have shown analgesic, antiviral, and anti-inflammatory properties. researchgate.net Furthermore, certain thiophene-based azo dyes have applications in the pharmaceutical industry. espublisher.com

Dyes and Pigments: Thiophene-based azo dyes have found extensive use in the textile industry for dyeing fabrics like polyester and nylon. espublisher.comsapub.org The specific substitution on the thiophene ring, including the presence of dimethyl groups, influences the resulting color and fastness properties of the dye. espublisher.comsapub.org For example, disperse polymeric dyes have been synthesized from 2-amino-3-carbethoxy-4,5-dimethylthiophene. sapub.org

Catalysis: Thiophene-fused cyclopentadienyl (B1206354) titanium complexes, which can be prepared from this compound, act as high-performance homogeneous Ziegler catalysts for ethylene (B1197577)/α-olefin copolymerization. mdpi.com These catalysts are crucial for producing polymers with specific molecular weights and monomer content under commercially relevant conditions. mdpi.com

The table below summarizes some of the advanced applications of functionalized this compound derivatives.

| Application Area | Specific Use | Example Derivative |

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), Organic Photovoltaics | 3-Hexyl-2,5-dimethylthiophene amine, Thienothiophene-based polymers |

| Pharmaceuticals | Analgesics, Antivirals, Anti-inflammatories | Thieno[2,3-d]pyrimidines derived from 2-amino-4,5-dimethylthiophene-3-carboxamide |

| Dyes and Pigments | Textile Dyes | Azo dyes from 2-amino-3-carbethoxy-4,5-dimethylthiophene |

| Catalysis | Polymerization Catalysts | Thiophene-fused cyclopentadienyl titanium complexes |

Data compiled from various research findings. mdpi.comchemblink.comespublisher.comsapub.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dimethylthiophene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Classical synthesis involves thiophene functionalization via alkylation or cross-coupling. For example, halogenated thiophene precursors (e.g., 3-methylthiophene-2-carbaldehyde) can undergo reductive elimination or coupling with organometallic reagents (e.g., Grignard) under Pd-catalyzed conditions . Reaction parameters like solvent polarity (toluene vs. ethyl ether), temperature (e.g., 130°C for Stille coupling), and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact yield, as seen in analogous dithienothiophene syntheses .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound’s structure and purity?

- Methodological Answer :

- ¹H NMR : Methyl groups at positions 2 and 3 produce distinct singlet peaks in the δ 2.1–2.4 ppm range, while thiophene protons resonate between δ 6.5–7.0 ppm. Splitting patterns help confirm substitution symmetry .

- IR : The C-S stretching vibration (~680 cm⁻¹) and C-H bending modes in the aromatic region (~3100 cm⁻¹) validate the thiophene core .

- GC-MS : Used to assess purity (>98% as per commercial standards) and detect degradation byproducts during long-term storage .

Q. What are the key physicochemical properties (solubility, stability) relevant to handling this compound in laboratory settings?

- Methodological Answer : The compound is lipophilic (logP ~2.5), soluble in organic solvents (e.g., CH₂Cl₂, toluene), but degrades under prolonged exposure to light or oxygen, forming sulfoxides. Storage under inert gas (N₂/Ar) at –20°C minimizes decomposition . Thermal stability tests (TGA/DSC) indicate decomposition onset at ~200°C, critical for high-temperature reactions .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for applications in optoelectronic materials?

- Methodological Answer : Direct arylation at β-positions is favored under micellar conditions (e.g., using surfactants in water), achieving >90% yield for electron-rich aryl partners. Contrastingly, 2,5-dimethylthiophene shows no reactivity under identical conditions due to steric hindrance, highlighting the importance of substitution patterns . Optimized protocols use microwave-assisted coupling (e.g., 80°C, 95% yield) with phenylstannane reagents .

Q. What explains contradictory reactivity trends between 2,3- and 2,5-Dimethylthiophene in cross-coupling reactions?

- Methodological Answer : Steric and electronic factors govern reactivity. The 2,3-dimethyl configuration allows unhindered access to β-hydrogens for metal insertion, while 2,5-substitution creates steric bulk, blocking catalytic sites. DFT studies suggest lower activation energy for β-C–H bond cleavage in 2,3-dimethyl derivatives (~25 kJ/mol difference) .

Q. What strategies mitigate competing side reactions (e.g., oxidation, polymerization) during this compound functionalization?

- Methodological Answer :

- Oxidation Control : Use radical scavengers (e.g., BHT) and anaerobic conditions (glovebox) to prevent sulfoxide formation .

- Polymerization Suppression : Low-temperature reactions (–10°C) and stoichiometric control of initiators (e.g., AIBN) reduce oligomerization .

Q. How can computational modeling (DFT, MD) guide the design of this compound-based polymers for charge transport?

- Methodological Answer : DFT calculations predict HOMO/LUMO levels (~–5.2 eV and –1.8 eV, respectively) and π-π stacking distances (~3.4 Å), correlating with experimental hole mobility (~0.12 cm²/V·s). MD simulations optimize alkyl side-chain lengths to balance solubility and crystallinity .

Q. What analytical workflows validate the environmental degradation pathways of this compound?

- Methodological Answer : Accelerated degradation studies (e.g., UV/ozone exposure) coupled with LC-MS/MS identify primary oxidation products (e.g., sulfones). Isotopic labeling (e.g., ³⁴S) tracks sulfur migration during photolysis. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) assess environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。